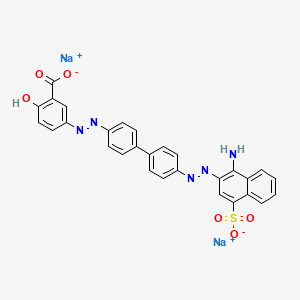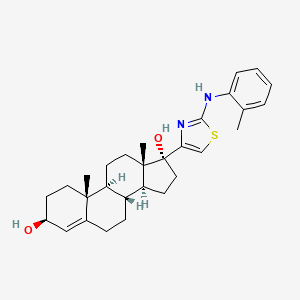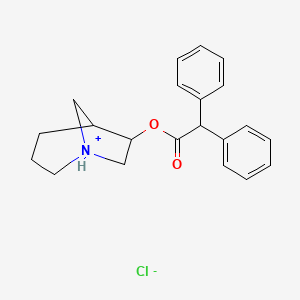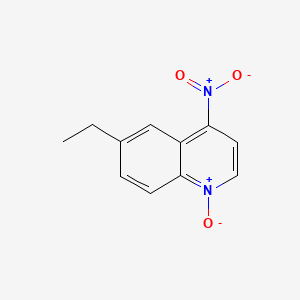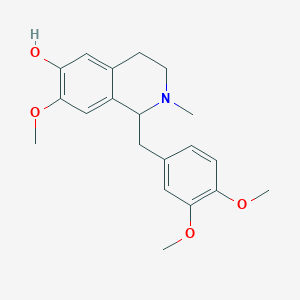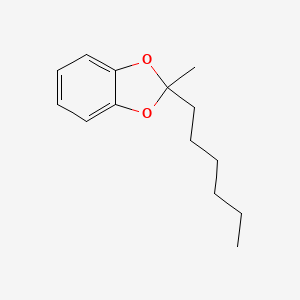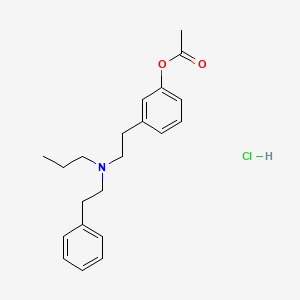
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride is a complex organic compound that belongs to the class of phenols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration and Reduction: The initial step involves the nitration of phenol to introduce a nitro group, followed by reduction to form the corresponding amine.
Alkylation: The amine is then alkylated with propylphenethylamine to form the desired intermediate.
Acetylation: The intermediate is acetylated using acetic anhydride to introduce the acetate group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group may participate in hydrogen bonding and other interactions, while the aminoethyl and acetate groups may influence the compound’s overall binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-propyl-
- Phenol, o-propyl-
- 2-Phenethylamines
Uniqueness
Phenol, m-(2-(N-propylphenethylamino)ethyl)-, acetate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Compared to other similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
65934-58-9 |
|---|---|
Molecular Formula |
C21H28ClNO2 |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
[3-[2-[2-phenylethyl(propyl)amino]ethyl]phenyl] acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-3-14-22(15-12-19-8-5-4-6-9-19)16-13-20-10-7-11-21(17-20)24-18(2)23;/h4-11,17H,3,12-16H2,1-2H3;1H |
InChI Key |
SFABMTOOHUXWDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC1=CC=CC=C1)CCC2=CC(=CC=C2)OC(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)

![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
